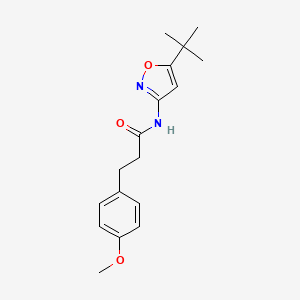
N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide, also known as A-438079, is a selective antagonist of P2X7 receptors, which are ion channels that are activated by extracellular ATP. P2X7 receptors are expressed in various tissues, including the immune system, nervous system, and bone. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.
Wirkmechanismus
N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide is a selective antagonist of P2X7 receptors, which are ion channels that are activated by extracellular ATP. P2X7 receptors are expressed in various tissues, including the immune system, nervous system, and bone. Activation of P2X7 receptors leads to the influx of calcium ions and the release of pro-inflammatory cytokines. N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide blocks the activation of P2X7 receptors, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide has been shown to have several biochemical and physiological effects. In a preclinical study, N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide was shown to reduce neuropathic pain in rats by blocking P2X7 receptors. N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide has also been shown to inhibit the growth of multiple myeloma cells by inducing apoptosis. N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide has been studied for its potential use in the treatment of inflammatory bowel disease and osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide in lab experiments is its selectivity for P2X7 receptors, which allows for more specific targeting of these receptors. However, one limitation of using N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide is its relatively low potency, which may require higher concentrations of the compound to achieve desired effects.
Zukünftige Richtungen
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide. One direction is the continued investigation of its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. Another direction is the development of more potent and selective P2X7 receptor antagonists for use in lab experiments and potential clinical applications. Additionally, the mechanisms underlying the effects of N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide on P2X7 receptors and other cellular pathways should be further elucidated to better understand its potential therapeutic applications.
Synthesemethoden
N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of tert-butylacetic acid with thionyl chloride to form tert-butylacetyl chloride. The second step involves the reaction of tert-butylacetyl chloride with 3-(4-methoxyphenyl)propan-1-amine to form tert-butyl N-(3-(4-methoxyphenyl)propan-1-yl)acetamide. The third step involves the reaction of tert-butyl N-(3-(4-methoxyphenyl)propan-1-yl)acetamide with hydroxylamine hydrochloride to form N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. In a preclinical study, N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide was shown to reduce neuropathic pain in rats by blocking P2X7 receptors. In another study, N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide was shown to inhibit the growth of multiple myeloma cells by inducing apoptosis. N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide has also been studied for its potential use in the treatment of inflammatory bowel disease and osteoporosis.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)14-11-15(19-22-14)18-16(20)10-7-12-5-8-13(21-4)9-6-12/h5-6,8-9,11H,7,10H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVLNFZIVGVKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5203272.png)
![ethyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B5203294.png)
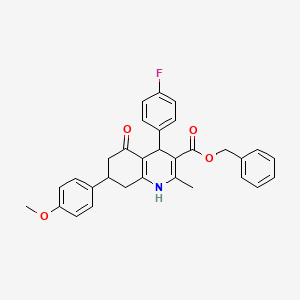
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)
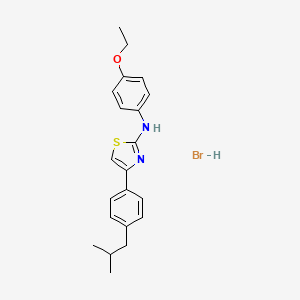
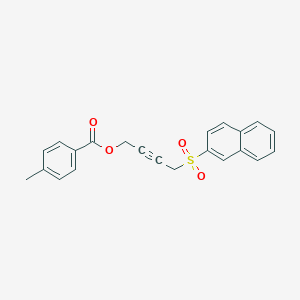

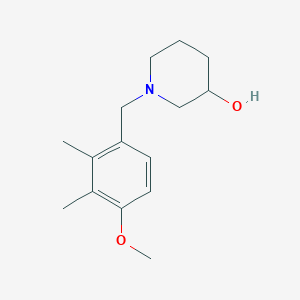
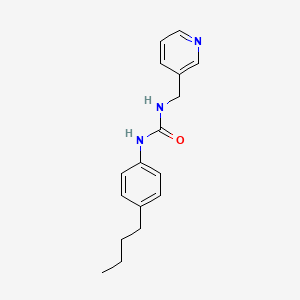
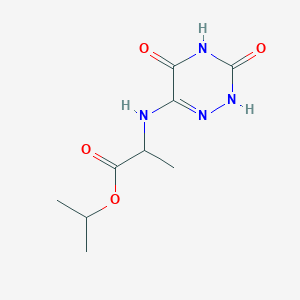
![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)
![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)
